molecular formula C13H17NO3 B1600614 Methyl 4-(tert-butylcarbamoyl)benzoate CAS No. 67852-98-6

Methyl 4-(tert-butylcarbamoyl)benzoate

Cat. No. B1600614
CAS RN: 67852-98-6
M. Wt: 235.28 g/mol
InChI Key: VASLEASMBRLHMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 4-(tert-butylcarbamoyl)benzoate” is a chemical compound with the CAS Number: 67852-98-6 . It has a molecular weight of 235.28 and its IUPAC name is methyl 4-[(tert-butylamino)carbonyl]benzoate . It is a solid at room temperature .


Synthesis Analysis

The synthesis of “this compound” involves a Ritter reaction . The reaction involves Methyl 4-cyanobenzoate, acetic acid, and tert-butyl acetate . The reaction generates flammable isobutylene gas, and the use of acetic acid as a solvent minimizes the amount of isobutylene gas generated .


Molecular Structure Analysis

The Inchi Code for “this compound” is 1S/C13H17NO3/c1-13(2,3)14-11(15)9-5-7-10(8-6-9)12(16)17-4/h5-8H,1-4H3,(H,14,15) . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It is slightly soluble in water but miscible with organic solvents .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Methyl 4-(tert-butylcarbamoyl)benzoate has been utilized in the Ritter reaction, a chemical reaction used for the synthesis of t-Butyl amides. This method is notable for its efficiency and scalability (Milne & Baum, 2014).

  • It plays a role in the intramolecular dissociative electron transfer rates in donor−spacer−acceptor systems. This research highlights the importance of this compound in studying the voltammetric reduction of phenyl-substituted benzoates (Antonello & Maran, 1998).

  • This compound is involved in the metallation of N-(pivaloyl)- and N-(tert-butoxycarbonyl)difluoroanilines, where its regiocontrol is directed by fluorine (Thornton & Jarman, 1990).

Biological and Environmental Studies

  • The compound has been studied for its potential as an anti-juvenile hormone agent. Research indicates that derivatives of this compound, such as ethyl 4-(2-benzylhexyloxy)benzoate, exhibit activity that induces precocious metamorphosis in Bombyx mori, a sign of juvenile hormone deficiency (Kuwano et al., 2008).

Applications in Materials Science

  • The compound has been involved in the synthesis of materials like methyl 4-((9H-(carbazole-9-carbanothioylthio) benzoate (MCzCTB), a monomer used for electropolymerization on glassy carbon electrodes. This synthesis is significant for potential applications in supercapacitors and biosensors (Ates et al., 2015).

Safety and Hazards

“Methyl 4-(tert-butylcarbamoyl)benzoate” has been classified with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and washing thoroughly after handling .

properties

IUPAC Name

methyl 4-(tert-butylcarbamoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-13(2,3)14-11(15)9-5-7-10(8-6-9)12(16)17-4/h5-8H,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VASLEASMBRLHMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70436675
Record name Methyl 4-(tert-butylcarbamoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70436675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

67852-98-6
Record name Methyl 4-(tert-butylcarbamoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70436675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(tert-butylcarbamoyl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-(tert-butylcarbamoyl)benzoate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Methyl 4-(tert-butylcarbamoyl)benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-(tert-butylcarbamoyl)benzoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-(tert-butylcarbamoyl)benzoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-(tert-butylcarbamoyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.